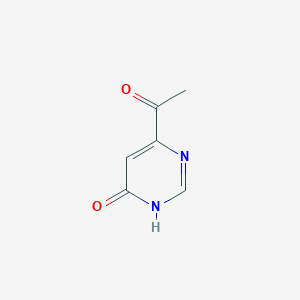

6-Acetylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

4-acetyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H6N2O2/c1-4(9)5-2-6(10)8-3-7-5/h2-3H,1H3,(H,7,8,10) |

InChI Key |

URJCYCMXRDDHLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=O)NC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 6 Acetylpyrimidin 4 3h One

Established and Novel Synthetic Pathways to 6-Acetylpyrimidin-4(3H)-one

The construction of the 6-Acetylpyrimidin-4(3H)-one core can be achieved through several synthetic strategies, including classical cyclocondensation reactions, modern multi-component approaches, and the utilization of specific precursors.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of pyrimidinone rings. These reactions typically involve the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine or urea (B33335) derivative. In the context of 6-Acetylpyrimidin-4(3H)-one, a key starting material would be a derivative of acetoacetic acid. For instance, the condensation of ethyl acetoacetate (B1235776) with urea or a related compound in the presence of a base or acid catalyst can lead to the formation of the pyrimidinone ring. researchgate.net The reaction proceeds through the formation of a Michael-type adduct followed by intramolecular cyclization and dehydration. blucher.com.br

A variety of catalysts and reaction conditions can be employed to facilitate this transformation. For example, the use of a base like potassium carbonate in water has been reported for the synthesis of related pyrimidinones (B12756618). blucher.com.br Similarly, acid catalysts such as hydrochloric acid can be used to promote the condensation. mdpi.com

Multi-component Reactions for Pyrimidinone Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidinones in a single step from three or more starting materials. researchgate.net The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones. nih.govresearchgate.net A typical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793). nih.gov

While the direct synthesis of 6-Acetylpyrimidin-4(3H)-one via a standard Biginelli reaction might require specific starting materials, the principles of MCRs are broadly applicable to the synthesis of the pyrimidinone core. researchgate.net Researchers have developed numerous variations of the Biginelli reaction using different catalysts and reaction conditions to improve yields and expand the substrate scope. nih.govfoliamedica.bg For instance, magnesium oxide has been shown to be an effective heterogeneous base catalyst for the three-component reaction of aldehydes, amidine systems, and ethyl cyanoacetate (B8463686) to form pyrimidinone derivatives. tandfonline.com

Precursor-Based Syntheses (e.g., from Barbituric Acid Derivatives)

Barbituric acid and its derivatives serve as versatile precursors for the synthesis of various fused and substituted pyrimidines. journalijar.com The reactivity of the active methylene (B1212753) group in barbituric acid allows for condensation reactions with various electrophiles. For example, condensation of barbituric acid with appropriate reagents can lead to the formation of pyrimidopyrimidine derivatives. journalijar.com

One-pot, three-component reactions involving barbituric acid, an aromatic aldehyde, and urea or thiourea have been developed for the synthesis of spiro-pyrimidinone-barbituric acid derivatives. nih.gov These methods often utilize catalysts like nanoporous silica (B1680970) SBA-Pr-SO3H under solvent-free conditions. nih.gov While not a direct synthesis of 6-Acetylpyrimidin-4(3H)-one, these methods highlight the utility of barbituric acid derivatives in constructing complex pyrimidine-containing scaffolds. researchgate.netnih.gov

Microwave-Assisted and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enable reactions under solvent-free or aqueous conditions. blucher.com.brresearchgate.netnih.gov

The synthesis of pyrimidine (B1678525) and pyrimidinone derivatives has been successfully achieved using microwave irradiation. blucher.com.brresearchgate.net For example, a rapid and green microwave-mediated multicomponent synthesis of pyrimidinones has been reported using water as a solvent and potassium carbonate as a base. blucher.com.br This approach significantly reduces reaction times compared to conventional heating methods. blucher.com.br The use of environmentally benign solvents like water and the reduction of reaction times align with the principles of green chemistry. rasayanjournal.co.inresearchgate.netamanote.com

Functional Group Interconversions and Acetyl Group Modifications on the Pyrimidinone Scaffold

Once the 6-Acetylpyrimidin-4(3H)-one scaffold is constructed, further derivatization can be achieved through functional group interconversions and modifications of the acetyl group. ub.eduscribd.comvanderbilt.eduyoutube.comyoutube.com These transformations are crucial for exploring the structure-activity relationships of pyrimidinone derivatives.

The acetyl group at the C6 position is a versatile handle for a variety of chemical modifications. For example, the ketone of the acetyl group can undergo:

Reduction: to form the corresponding secondary alcohol.

Oxidation: under specific conditions, although the pyrimidine ring can be sensitive to oxidation.

Condensation reactions: with amines or hydrazines to form imines or hydrazones, respectively.

Alpha-halogenation: followed by nucleophilic substitution to introduce various functional groups adjacent to the carbonyl.

Furthermore, the methyl group of the acetyl moiety can be functionalized, for instance, through condensation with aldehydes to form α,β-unsaturated ketones. These enones can then serve as Michael acceptors for the introduction of a wide range of nucleophiles. nih.gov

Regioselective Functionalization and Substituent Effects on 6-Acetylpyrimidin-4(3H)-one Derivatives

The regioselective functionalization of the pyrimidine ring is critical for the targeted synthesis of specific derivatives. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, makes it electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when substituted with good leaving groups like halogens. researchgate.net

The positions on the pyrimidine ring exhibit different reactivities. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. researchgate.net This inherent regioselectivity can be exploited to sequentially introduce different substituents. The use of organometallic reagents, such as organolithium compounds, can also provide a route to regioselective functionalization. researchgate.net

The substituents already present on the pyrimidine ring can significantly influence the regioselectivity of subsequent reactions. An electron-withdrawing group like the acetyl group at C6 would further activate the ring towards nucleophilic attack. Conversely, electron-donating groups would have a deactivating effect. Understanding these substituent effects is crucial for designing synthetic routes to highly functionalized and polysubstituted pyrimidinone derivatives. nih.govnih.govhepvs.ch

Annelation Reactions for Fused Heterocyclic Systems (e.g., thieno[2,3-d]pyrimidines, pyrazolopyrimidines)

Annelation, or ring-fusion, reactions of 6-acetylpyrimidin-4(3H)-one are a cornerstone in the synthesis of complex heterocyclic systems. The reactive nature of the acetyl group, coupled with the pyrimidinone core, provides a versatile platform for constructing bicyclic and polycyclic structures with significant pharmacological and material science applications. This section delves into the strategic use of 6-acetylpyrimidin-4(3H)-one in forming thieno[2,3-d]pyrimidines and pyrazolopyrimidines, highlighting the key synthetic transformations and the resulting molecular diversity.

The formation of thieno[2,3-d]pyrimidines from pyrimidine precursors is a well-established synthetic route. These compounds are recognized as bioisosteres of purines, which are fundamental components of DNA and RNA, leading to their extensive investigation in medicinal chemistry. mdpi.com The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often involves the construction of a thiophene (B33073) ring onto the pyrimidine core. mdpi.comnih.gov This can be achieved through various strategies, typically involving the reaction of a functionalized pyrimidine with a sulfur-containing reagent. For instance, α,β-unsaturated ketones derived from pyrimidines can be condensed with cyanothioacetamide. nih.gov This is followed by cyclization to form the thiophene ring fused to the pyrimidine system. The resulting thieno[2,3-d]pyrimidines can be further modified to create a diverse library of compounds with potential biological activities. nih.govnih.gov

Similarly, the synthesis of pyrazolopyrimidines represents another important annelation pathway. Pyrazolopyrimidine scaffolds are present in a wide array of biologically active molecules. nih.gov The construction of a pyrazole (B372694) ring onto the pyrimidine nucleus can be accomplished through the reaction of a pyrimidine derivative with a hydrazine-based reagent. A common method involves the nucleophilic cyclocondensation of an aminopyrazole derivative with a β-dicarbonyl compound or its equivalent, which can be derived from the acetyl group of 6-acetylpyrimidin-4(3H)-one. nih.gov One-pot synthesis strategies have also been developed to efficiently produce 4-arylpyrazolo[3,4-b]pyridin-6-ones, a related class of compounds, by reacting 5-aminopyrazoles with azlactones. nih.gov

The strategic derivatization through these annelation reactions significantly expands the chemical space accessible from 6-acetylpyrimidin-4(3H)-one, leading to the generation of fused heterocyclic systems with diverse and often enhanced properties.

Detailed Research Findings

The following tables summarize key findings from the literature regarding the synthesis of thieno[2,3-d]pyrimidines and pyrazolopyrimidines.

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Fused Product | Key Findings | Reference |

| α,β-Unsaturated ketones (from pyrimidine derivatives) | 1. Cyanothioacetamide, Ammonium acetate (B1210297) 2. Ethyl chloroacetate, K₂CO₃ 3. Sodium methoxide | Aminothieno[2,3-d]pyrimidine esters | A multi-step synthesis affording amino-ester functionalized thienopyrimidines, which can be further derivatized. nih.gov | nih.gov |

| Thieno[2,3-d]pyrimidine-2,4-dithiones | Various electrophiles and nucleophiles | S-substituted and triazolo-fused thieno[2,3-d]pyrimidines | Synthesis of novel S-glycoside analogues and triazolo[4,3-a]benzothieno[2,3-d]pyrimidines as potential antiviral and antibacterial agents. nih.gov | nih.gov |

| β-enaminoester | Multi-step synthesis involving cyclization | Thieno[2,3-d] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazolo[1,5-a]pyrimidines | Design and synthesis of novel derivatives with potent anti-cancer properties, particularly against MCF-7 cell lines. nih.gov | nih.gov |

| 2-Amino-3-cyanothiophene derivatives | Hydrazine hydrate | 5-Amino-2-hydrazino-4-phenylthieno[2,3-d]pyrimidines | Synthesis of key intermediates for the preparation of further fused heterocyclic systems like thienopyrimidotriazoles. rsc.org | rsc.org |

Table 2: Synthesis of Pyrazolopyrimidine Derivatives

| Starting Material | Reagents and Conditions | Fused Product | Key Findings | Reference |

| Aminopyrazole derivatives | Diethyl malonate derivatives, Diphenyl ether (boiling) | Dihydro-8H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-8-one | A robust, multi-step protocol for the efficient synthesis of novel chromeno-fused pyrazolopyrimidine derivatives with potential antimicrobial activity. nih.gov | nih.gov |

| 5-Aminopyrazoles | 4-Arylidene-2-phenyloxazol-5(4H)-ones (azlactones), t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | An effective one-pot strategy for synthesizing fluorescent 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov | nih.gov |

| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (B1165640) (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | A scalable and metal-free synthesis of 6-azaindoles (pyrrolo[2,3-c]pyridines) via an electrophilic [4+1]-cyclization. chemrxiv.org | chemrxiv.org |

| 4-Amino-nicotinic acid derivatives | Amines | Pyrido[4,3-d]pyrimidin-4(3H)-ones | Cyclization of 4-amidonicotinamides, formed from either pyrido[4,3-d] nih.govCurrent time information in Bangalore, IN.oxazin-4-ones or ethyl 4-amidonicotinates, with amines. rsc.org | rsc.org |

Reaction Mechanisms and Chemical Reactivity of 6 Acetylpyrimidin 4 3h One Derivatives

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions

The pyrimidine (B1678525) ring is classified as a π-deficient heterocycle, a characteristic that is amplified by the presence of two nitrogen atoms. This inherent electron deficiency significantly influences its reactivity towards electrophiles and nucleophiles. wikipedia.org

Electrophilic Reactions: Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored due to the deactivating effect of the ring nitrogens, which reduce the electron density of the carbon atoms. wikipedia.org The presence of an acetyl group at the 6-position, which is a meta-directing, deactivating group, further diminishes the ring's reactivity towards electrophiles. Consequently, electrophilic attack on the pyrimidine ring of 6-acetylpyrimidin-4(3H)-one would require harsh reaction conditions and is not a common transformation. When such reactions do occur, they are most likely to proceed at the 5-position, which is the least electron-deficient carbon atom on the ring. wikipedia.org

Nucleophilic Reactions: In contrast to its inertness towards electrophiles, the pyrimidine ring is activated for nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are electronically analogous to the ortho and para positions of nitrobenzene. The acetyl group at C-6 further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution. Nucleophilic attack at the 4- and 6-positions is generally favored due to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer-like intermediate.

The acetyl group itself is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and readily attacked by a wide range of nucleophiles, including organometallic reagents, hydrides, and amines. These reactions provide a pathway for the functionalization of the acetyl moiety, leading to the formation of alcohols, imines, and other derivatives.

Cyclization and Annulation Reactions Involving the Acetyl Moiety

The acetyl group in 6-acetylpyrimidin-4(3H)-one is a versatile functional handle for the construction of fused heterocyclic systems. Both the carbonyl carbon and the methyl protons of the acetyl group can participate in cyclization and annulation reactions, leading to a diverse range of polycyclic structures.

One common strategy involves the reaction of the acetyl group with bifunctional nucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazole-fused pyrimidines, while reaction with hydroxylamine (B1172632) can yield isoxazole-fused derivatives. The mechanism of these reactions typically involves initial nucleophilic attack at the acetyl carbonyl carbon, followed by an intramolecular condensation and dehydration to form the new heterocyclic ring.

The methyl protons of the acetyl group are acidic and can be deprotonated by a suitable base to generate an enolate. This enolate can then act as a nucleophile in intramolecular reactions, attacking an electrophilic center within the same molecule or in another reactant. This reactivity is exploited in various condensation reactions, such as the Claisen condensation, to build more complex molecular architectures. These reactions are instrumental in the synthesis of various fused pyrimidine derivatives, which are of significant interest in medicinal chemistry.

Tautomeric Equilibria and Dynamic Processes in Pyrimidin-4(3H)-one Systems

Pyrimidin-4(3H)-one systems, including 6-acetylpyrimidin-4(3H)-one, exist as a mixture of tautomeric forms in equilibrium. The principal tautomers are the keto (pyrimidin-4(3H)-one) and enol (4-hydroxypyrimidine) forms. The position of this equilibrium is a critical determinant of the molecule's chemical and biological properties. Computational studies have shown that for the parent 4-pyrimidinone, the keto form is the most stable tautomer. chemicalbook.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria. By analyzing the chemical shifts, coupling constants, and signal intensities of the different tautomers, it is possible to determine their relative populations and the kinetics of their interconversion.

For pyrimidin-4(3H)-one systems, ¹H NMR can be used to distinguish between the N-H proton of the keto form and the O-H proton of the enol form. Similarly, ¹³C NMR can differentiate between the carbonyl carbon of the keto form and the hydroxyl-bearing carbon of the enol form. In cases where the interconversion between tautomers is fast on the NMR timescale, averaged signals are observed, and the position of these signals can provide information about the relative abundance of each tautomer.

The position of the tautomeric equilibrium in pyrimidin-4(3H)-one systems is highly sensitive to the surrounding environment and the nature of the substituents on the pyrimidine ring.

Solvent Effects: The polarity of the solvent can significantly influence the tautomeric preference. Polar protic solvents, such as water and alcohols, can stabilize both the keto and enol forms through hydrogen bonding. However, the relative stabilization can differ, leading to a shift in the equilibrium. Generally, polar solvents tend to favor the more polar tautomer. For pyronic derivatives, which share structural similarities, polar solvents have been shown to stabilize the enamine form in imine-enamine tautomerism. academie-sciences.fr

Substituent Effects: The electronic nature of the substituents on the pyrimidine ring also plays a crucial role in determining the dominant tautomer. Electron-donating groups tend to stabilize the enol form by increasing the electron density of the ring, while electron-withdrawing groups, such as the acetyl group in 6-acetylpyrimidin-4(3H)-one, generally favor the keto form. Computational studies on substituted pyronic derivatives have demonstrated that the nature of the substituent can dictate whether the imine or enamine form is more stable. academie-sciences.fr

The following interactive table summarizes the general effects of solvents and substituents on the keto-enol tautomeric equilibrium of pyrimidin-4(3H)-one systems.

| Factor | Effect on Equilibrium | Predominant Tautomer (General Trend) |

| Solvent Polarity | Increasing polarity | Shifts towards the more polar tautomer |

| Hydrogen Bonding (Solvent) | H-bond donors/acceptors | Can stabilize both forms, effect is specific |

| Substituent (Electron-donating) | Stabilizes the enol form | Enol (4-hydroxypyrimidine) |

| Substituent (Electron-withdrawing) | Stabilizes the keto form | Keto (pyrimidin-4(3H)-one) |

Note: These are general trends and the actual position of the equilibrium can be influenced by a combination of factors.

The interconversion between the keto and enol tautomers of pyrimidin-4(3H)-one involves the transfer of a proton. This proton transfer can occur through several mechanisms, including intramolecular and intermolecular pathways.

Intramolecular Proton Transfer: In the gas phase or in non-polar solvents, proton transfer can occur directly between the nitrogen and oxygen atoms within the same molecule. Computational studies on 4-pyrimidinone have indicated that intramolecular proton migration requires a significant activation energy. chemicalbook.com

Intermolecular Proton Transfer: In the presence of protic solvents or other proton-donating/accepting species, the proton transfer is often mediated by solvent molecules. This can occur through a concerted mechanism, where the proton is transferred simultaneously through a hydrogen-bonded network, or a stepwise mechanism, involving the formation of ionic intermediates. The presence of water has been shown to not alter the stability order of 4-pyrimidinone tautomers, with the keto form remaining the most stable. chemicalbook.com

Degradation Pathways and Stability Under Varied Conditions

The stability of 6-acetylpyrimidin-4(3H)-one is a critical factor in its synthesis, storage, and application. It can be susceptible to degradation under various conditions, including hydrolytic, thermal, and photochemical stress.

Hydrolytic Stability: The pyrimidinone ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. For instance, the related compound alloxan (B1665706) is highly unstable in aqueous solutions and undergoes hydrolysis to alloxanic acid. wikipedia.org The acetyl group in 6-acetylpyrimidin-4(3H)-one can also be subject to hydrolysis, although amides are generally more stable to hydrolysis than esters. The stability of pyrimidine C6-hydrates has been studied, indicating that such intermediates can be formed and their stability is relevant to the genotoxicity of some pyrimidine derivatives. elsevier.com

Thermal Stability: The thermal stability of substituted pyrimidines has been investigated using thermoanalytical techniques. The decomposition characteristics are highly dependent on the nature and position of the substituents on the pyrimidine ring. Studies on various pyrimidine derivatives have shown that the presence of certain functional groups can either increase or decrease the thermal stability, suggesting that intermolecular interactions in the solid state play a significant role.

The following table presents hypothetical thermal decomposition data for a series of substituted pyrimidinones (B12756618) to illustrate the effect of substituents on thermal stability.

| Compound | Substituent at C6 | Decomposition Onset (°C) |

| Pyrimidin-4(3H)-one | -H | 250 |

| 6-Methylpyrimidin-4(3H)-one | -CH₃ | 275 |

| 6-Acetylpyrimidin-4(3H)-one | -COCH₃ | 260 |

| 6-Aminopyrimidin-4(3H)-one | -NH₂ | 300 |

| 6-Chloropyrimidin-4(3H)-one | -Cl | 240 |

This data is illustrative and intended to demonstrate potential trends in thermal stability based on substituent effects.

Photochemical Stability: Pyrimidinone derivatives can undergo photochemical reactions upon exposure to light. The pyrimidine ring is a chromophore that can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. These can include photoisomerization, photoaddition, and photodegradation. The specific pathways of photodegradation are dependent on the molecular structure and the presence of other reactive species. For example, photoionization, photodissociation, and photoisomerization are common photochemical processes for pharmaceutical compounds. nih.gov

Computational and Theoretical Chemistry Studies of 6 Acetylpyrimidin 4 3h One

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometry and analyze electronic properties. For many pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, have been instrumental in characterizing bond lengths, bond angles, and dihedral angles. Such analyses help in understanding the planarity and symmetry of the molecular structure. However, specific studies applying DFT to elucidate the electronic structure of 6-Acetylpyrimidin-4(3H)-one are not present in the surveyed literature.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For related pyrimidine compounds, HOMO-LUMO analysis has been used to identify reactive sites and understand potential reaction mechanisms. This type of reactivity prediction for 6-Acetylpyrimidin-4(3H)-one remains an area for future investigation, as no specific data is currently available.

Spectroscopic Property Prediction and Validation (e.g., Advanced Vibrational Spectroscopy)

Computational methods, particularly DFT, are also used to predict vibrational spectra (like Infrared and Raman). These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular vibrations. By comparing calculated frequencies with experimental data, researchers can confirm the molecular structure. While this is a standard practice in the characterization of new compounds, including various heterocycles, published research containing a theoretical vibrational spectroscopic analysis for 6-Acetylpyrimidin-4(3H)-one could not be identified.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer insights into the dynamic behavior of molecules, from their conformational flexibility to their interactions with biological macromolecules.

Conformational Analysis and Stability Studies

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. For flexible molecules, this involves mapping the potential energy surface to find low-energy conformers. Pyrimidine rings can adopt various conformations, and understanding their relative stability is important for predicting their behavior. Studies on similar heterocyclic systems have utilized computational techniques to explore conformational landscapes. However, a specific conformational analysis and stability study for 6-Acetylpyrimidin-4(3H)-one has not been reported in the available literature.

Protein-Ligand Interaction Dynamics and Stability Assessment

To understand the potential biological activity of a compound, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a ligand, such as 6-Acetylpyrimidin-4(3H)-one, might bind to a protein target and assess the stability of the resulting complex over time. This is a cornerstone of modern drug discovery. While numerous pyrimidine derivatives have been studied as potential inhibitors for various protein targets using these techniques, specific research detailing the protein-ligand interaction dynamics of 6-Acetylpyrimidin-4(3H)-one is not publicly documented.

Solvent Effects and Solvation Models in Simulations

Information regarding the specific application of solvent effects and solvation models in simulations of 6-Acetylpyrimidin-4(3H)-one is not available in current scientific literature. Such studies would typically involve the use of implicit solvation models, like the Polarizable Continuum Model (PCM), or explicit solvent molecules in molecular dynamics simulations to understand how different solvent environments influence the conformational preferences, tautomeric equilibrium, and reactivity of the compound. The interaction between the acetyl group and the pyrimidinone ring with various solvents would be a key area of investigation.

Prediction of Reactivity and Selectivity via Computational Metrics

A detailed prediction of the reactivity and selectivity of 6-Acetylpyrimidin-4(3H)-one using computational metrics is not documented. This type of analysis would generally involve Density Functional Theory (DFT) calculations to determine various reactivity descriptors.

Table 1: Hypothetical Computational Metrics for Reactivity Prediction

| Metric | Description | Predicted Trend for 6-Acetylpyrimidin-4(3H)-one |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | Data not available |

| Fukui Functions | Indicate the propensity of each atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack. | Data not available |

| Global Hardness and Softness | Measures of the resistance to change in electron distribution and an indicator of reactivity. | Data not available |

| Electrophilicity Index | A measure of the electrophilic character of a molecule. | Data not available |

Without specific computational studies, any prediction would be purely speculative and based on the general electronic effects of an acetyl group on a pyrimidinone ring.

Computational Assessment of Tautomeric Stability and Interconversion Barriers

There is a lack of specific computational assessments of the tautomeric stability and interconversion barriers for 6-Acetylpyrimidin-4(3H)-one. The parent 4(3H)-pyrimidinone exists in equilibrium with its 4-hydroxypyrimidine (B43898) tautomer. The presence of the 6-acetyl group would be expected to influence this equilibrium. Computational studies would be necessary to quantify the relative energies of the possible tautomers and the transition state energies for their interconversion.

Table 2: Potential Tautomers of 6-Acetylpyrimidin-4(3H)-one for Computational Study

| Tautomer Name | Structural Description |

| 6-Acetylpyrimidin-4(3H)-one | The keto form with a hydrogen on the N3 nitrogen. |

| 6-Acetyl-4-hydroxypyrimidine | The enol form with a hydroxyl group at the C4 position. |

| 6-(1-hydroxyvinyl)pyrimidin-4(3H)-one | An enol form of the acetyl group. |

Structure Activity Relationship Sar and Biological Activity Studies at the Molecular Level Excluding Clinical Data

Design Principles for Modulating Biological Activity based on 6-Acetylpyrimidin-4(3H)-one Scaffold

The biological activity of compounds centered around the 6-acetylpyrimidin-4(3H)-one scaffold can be systematically modulated by strategic structural modifications. The core structure presents several key positions where alterations can significantly impact potency, selectivity, and pharmacokinetic properties.

The acetyl group at the C6 position is a critical determinant of biological activity. Its carbonyl oxygen can act as a hydrogen bond acceptor, interacting with amino acid residues in the active site of target proteins. Modifications to this group, such as reduction to an alcohol, conversion to an oxime, or replacement with other functionalities, can alter these interactions and, consequently, the inhibitory profile of the molecule.

The N1 and N3 positions of the pyrimidine (B1678525) ring are also pivotal. Substitution at the N3 position can influence the molecule's orientation within a binding pocket. For instance, the introduction of a benzyl (B1604629) group at N3 in certain pyrimidine derivatives has been shown to confer activity against CNS cancer cell lines.

The C2 and C5 positions of the pyrimidine ring offer additional sites for modification. Introducing various substituents at these positions can modulate the electronic properties and steric profile of the molecule, leading to enhanced or more selective biological activity. For example, in a series of 6-(4-pyridyl)pyrimidin-4(3H)-ones, transformations of substituents led to the development of subnanomolar potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β).

In Vitro Enzyme Inhibition Studies

Derivatives of the pyrimidin-4(3H)-one scaffold have been extensively studied for their ability to inhibit a variety of enzymes. These studies are crucial for understanding the mechanism of action at a molecular level and for the development of potent and selective inhibitors.

The inhibitory potency of pyrimidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a standardized measure of how effectively a compound blocks the activity of a specific enzyme. For instance, a series of novel quinazoline-4-(3H)-one derivatives were synthesized and evaluated as histone deacetylase 6 (HDAC6) inhibitors, with one compound demonstrating an IC50 value of 150 nM. Another study on pyrimidine-based 1,3,4-oxadiazoles identified a potent HDAC4 inhibitor with an IC50 of 4.2 µM and an HDAC8 inhibitor with an IC50 of 6.8 µM.

The following table presents IC50 values for various pyrimidinone derivatives against different enzyme targets, illustrating the potential for this scaffold in enzyme inhibition.

| Compound Class | Target Enzyme | IC50 Value |

| Quinazolin-4(3H)-one derivative | HDAC6 | 150 nM |

| Pyrimidine-based 1,3,4-oxadiazole | HDAC4 | 4.2 µM |

| Pyrimidine-based 1,3,4-oxadiazole | HDAC8 | 6.8 µM |

| Pyridine-containing hydroxamate | HDAC3 | 80 nM |

| Pyridine-containing hydroxamate | HDAC6 | 11 nM |

| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | A1 Adenosine (B11128) Receptor | 6.4 µM |

| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | A2 Adenosine Receptor | 19.2 µM |

This table is for illustrative purposes and includes data for related pyrimidinone structures, not specifically 6-Acetylpyrimidin-4(3H)-one.

The pyrimidin-4(3H)-one scaffold has demonstrated inhibitory activity against a diverse range of enzyme families:

Hydrolases: This broad class of enzymes is a common target for pyrimidine-based inhibitors.

Kinases: Pyrimidine derivatives have shown significant potential as kinase inhibitors. For instance, 4,6-diaryl-substituted pyrimidines have exhibited high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology. Additionally, derivatives of 6-(4-pyridyl)pyrimidin-4(3H)-ones have been identified as potent inhibitors of GSK-3β.

Deacetylases: Histone deacetylases (HDACs) are a key target for anticancer drug development. Novel quinazoline-4-(3H)-one derivatives have been designed and synthesized as selective HDAC6 inhibitors. Other pyrimidine-based compounds have also shown inhibitory activity against HDAC4 and HDAC8.

Understanding how a ligand binds to its target enzyme is crucial for rational drug design. Molecular docking studies are often employed to predict the binding mode of pyrimidine derivatives within the active site of their target enzymes. For example, docking studies of diaryl derivatives of pyrimidine with PIK3γ have revealed hydrophobic interactions with key residues like Trp867 and Val882, which are the main driving force for strong binding.

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand, providing a measure of the quality of the binding. It is calculated as the ratio of the Gibbs free energy of binding (ΔG) to the number of non-hydrogen atoms (N) in the ligand. A higher LE value indicates a more efficient binder. For instance, a pyrimidine derivative developed as an NNRTI (non-nucleoside reverse transcriptase inhibitor) showed an improved ligand efficiency value of 0.32.

Receptor and Protein Interaction Studies

Beyond enzyme inhibition, pyrimidine derivatives are also being investigated for their ability to interact with various receptors and proteins, modulating their function.

Ligand binding assays are used to quantify the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace the radiolabeled ligand is measured. The affinity is often expressed as the inhibition constant (Ki).

A study on pyrazolo[4,3-d]pyrimidine-7(6H)-one derivatives investigated their affinity for A1 and A2a adenosine receptors. The compounds showed affinities in the micromolar range for both receptor subtypes. One particular compound demonstrated some selectivity for the A1 receptor with a Ki value of 2 µM.

The following table summarizes the binding affinities of select pyrazolo[4,3-d]pyrimidine derivatives for adenosine receptors.

| Compound | Receptor | Ki Value |

| 5d (a 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one derivative) | A1 Adenosine Receptor | 2 µM |

This table is for illustrative purposes and includes data for related pyrimidinone structures, not specifically 6-Acetylpyrimidin-4(3H)-one.

Cellular Pathway Modulation (e.g., Apoptosis Induction in Tumor Cell Lines)

The pyrimidine scaffold is a core component of molecules capable of modulating critical cellular pathways, including apoptosis, a form of programmed cell death essential for tissue homeostasis. nih.gov Dysregulation of apoptosis is a hallmark of many diseases, including cancer. nih.gov The process of apoptosis is primarily regulated by a family of cysteine proteases known as caspases. cellsignal.com These are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). cellsignal.commdpi.com Apoptotic signaling is broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govcellsignal.com

Derivatives of the pyrimidine nucleus have been shown to induce apoptosis in cancer cells. For instance, the pyrimidine derivative Pyrimethamine has been observed to trigger apoptotic cell death in high-grade mucoepidermoid carcinoma (MEC) cell lines. nih.gov Mechanistic studies revealed that this induction of apoptosis involves both the intrinsic and extrinsic pathways. nih.gov Specifically, Pyrimethamine treatment leads to a significant reduction in the expression of Myeloid cell leukemia-1 (Mcl-1), a potent anti-apoptotic protein belonging to the Bcl-2 family which governs the intrinsic pathway. nih.gov This downregulation occurs through proteasome-dependent degradation. nih.gov Furthermore, an increase in the expression of cleaved caspase-8, a key initiator of the extrinsic pathway, was observed following treatment. nih.gov The induction of apoptosis was confirmed by classic morphological changes such as chromatin condensation and nuclear fragmentation. nih.gov Overexpression of Mcl-1 was able to mitigate the cell death induced by Pyrimethamine, confirming its role as a crucial mediator in the compound's apoptotic activity. nih.gov

Structure-Based Drug Design and Pharmacophore Modeling

Structure-based drug design (SBDD) is a powerful methodology used to develop novel inhibitors for therapeutic targets. nih.gov This approach utilizes the three-dimensional structure of a target protein to design molecules that can bind with high affinity and selectivity. nih.govnih.gov For pyrimidine and pyrimidinone derivatives, SBDD has been employed to identify potent inhibitors for various enzymes, including kinases and phosphodiesterases. nih.govnih.govresearchgate.net

Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. nih.govnih.gov These models can be generated based on the structure of the target protein (structure-based) or a set of known active ligands (ligand-based). nih.gov

Ligand-Based Pharmacophore Model Generation

In the absence of a target's crystal structure, pharmacophore models can be developed using a set of known active molecules. researchgate.net This ligand-based approach assumes that molecules with similar biological activity share common structural features that are responsible for their interaction with the target.

For example, a five-point pharmacophore model (AHHRR) was developed for a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues that act as selective inhibitors of phosphodiesterase 4 (PDE4). nih.gov This model identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as critical features for inhibitory activity. nih.gov The model demonstrated high predictive power with a strong correlation between predicted and actual pIC50 values. nih.gov Such models are invaluable for guiding the design of new compounds with improved potency. nih.govresearchgate.net

Structure-Based Pharmacophore Model Generation

When the 3D structure of a target protein is available, a structure-based pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand. nih.gov This method provides a more direct understanding of the binding site's chemical environment.

In a study targeting human thymidylate synthase (hTS), a structure-based pharmacophore map was generated for pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov By analyzing the interactions within the enzyme's catalytic site, researchers could design novel derivatives with improved docking scores and interactions with key amino acid residues, such as Cys195, which is essential for the anticancer activity of hTS inhibitors. nih.gov Similarly, a structure-based approach for fibroblast growth factor receptor 3 (FGFR3) inhibitors led to the identification of pyrimidine derivatives with high potency and selectivity over other kinases like VEGFR2. nih.gov X-ray crystallography revealed that specific interactions with residues in the solvent region and a back pocket of FGFR3 were responsible for the observed activity and selectivity. nih.gov

Virtual Screening and Hit Identification Strategies

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This method can be based on either the ligand's similarity to known actives or the docking of compounds into the target's binding site. moleculeinsight.com VS significantly reduces the number of compounds that need to be tested experimentally, making the drug discovery process more efficient. nih.gov

The process begins with the preparation of a compound library, which can range from thousands to billions of molecules. moleculeinsight.comchemrxiv.org Using a pharmacophore model or a docking algorithm, these compounds are scored and ranked based on their predicted binding affinity or fit. nih.gov The top-scoring compounds are then selected for experimental testing. nih.gov The success of a VS campaign is often measured by its "hit rate"—the percentage of tested compounds that show activity. nih.gov While hit rates for traditional high-throughput screening (HTS) are typically between 0.01% and 0.14%, prospective virtual screens often achieve hit rates between 1% and 40%. nih.gov

Hit identification criteria are crucial for selecting promising candidates. nih.govresearchgate.net These criteria often involve a threshold of percentage inhibition in a primary assay. chemrxiv.org For example, in a screen for IRAK1 inhibitors, a threshold of 50% inhibition was used to identify initial hits. chemrxiv.org It is also important to apply filters to remove compounds with undesirable properties, such as Pan-Assay Interference Compounds (PAINS), to ensure the quality of the identified hits. chemrxiv.org

Antimicrobial and Antiproliferative Activity in Cell-Based Assays (Excluding Clinical Outcomes)

The pyrimidine ring is a versatile scaffold found in numerous compounds with a wide range of biological activities, including antimicrobial and antiproliferative effects. nih.govmdpi.com The substitution pattern on the pyrimidine nucleus greatly influences these activities. nih.govresearchgate.net

Derivatives of pyrimidinone have been synthesized and evaluated for their antimicrobial properties. nih.govmdpi.com In one study, a series of novel pyrimidinone derivatives fused with thiophene (B33073) rings were synthesized and tested against various bacterial and fungal strains. nih.gov Several of these compounds demonstrated good antibacterial and antifungal activities, with efficacy comparable to reference drugs like streptomycin (B1217042) and fusidic acid. nih.gov Similarly, new quinazolin-4(3H)-one derivatives have been screened for their in vitro antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. mdpi.com

In the realm of oncology, pyrimidine derivatives have shown significant antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives displayed potent activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov The antiproliferative effect is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. The structure-activity relationship (SAR) analysis of pyridine (B92270) derivatives has shown that the presence and position of substituents like methoxy (B1213986) (-OCH3) groups can significantly impact antiproliferative activity, with an increased number of such groups often leading to lower IC50 values (i.e., increased potency). mdpi.comnih.gov

The following table summarizes the antiproliferative activity of selected pyrimidine-related derivatives.

Mechanistic Insights into Cytotoxicity

Understanding the molecular mechanisms behind the cytotoxicity of 6-acetylpyrimidin-4(3H)-one and its analogs is crucial for their development as therapeutic agents. A primary mechanism of cytotoxicity for many anticancer compounds, including pyrimidine derivatives, is the induction of apoptosis. mdpi.com

As previously discussed (Section 6.3.2), certain pyrimidines can trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov The downregulation of anti-apoptotic proteins like Mcl-1 and the activation of initiator caspases such as caspase-8 are key events that commit a cell to apoptosis. nih.gov This cascade ultimately leads to the activation of executioner caspases, which dismantle the cell by cleaving essential cellular proteins. cellsignal.com

Another potential mechanism of cytotoxicity is the induction of DNA damage. Some studies suggest that the cytotoxic effects of certain agents can be traced to a common outcome: the creation of double-strand breaks (DSBs) in DNA, which can trigger cell death pathways if not repaired. mdpi.com While the direct DNA-damaging potential of 6-acetylpyrimidin-4(3H)-one itself is not detailed in the provided context, it represents a plausible mechanism for related cytotoxic heterocyclic compounds. The pyrimidine ring's ability to interact with various biological targets suggests that its derivatives could exert their cytotoxic effects through multiple mechanisms, including enzyme inhibition and interference with cellular signaling pathways. mdpi.com

Antimicrobial Spectrum Analysis (e.g., against specific bacterial or fungal strains)

The antimicrobial potential of the pyrimidinone scaffold has been investigated through the synthesis and evaluation of various derivatives against a range of pathogenic microbes. While specific data on 6-Acetylpyrimidin-4(3H)-one is not extensively detailed in the reviewed literature, the broader class of pyrimidinone-containing molecules has demonstrated notable activity against both bacterial and fungal strains. These studies provide insight into the potential antimicrobial spectrum associated with this heterocyclic core.

Research into novel pyrimidinone derivatives has revealed promising antibacterial and antifungal activities. For instance, a series of newly synthesized pyrimidinone-5-carbonitriles were screened for their in-vitro antimicrobial effects. Among these, compounds 5h and 5j displayed significant activity specifically against Staphylococcus aureus. Additionally, other derivatives, namely 5e , 7c , and 8c , exhibited moderate inhibitory activity against the fungal pathogen Candida albicans nih.gov.

Further investigations into pyrimidinone analogs have expanded the understanding of their antimicrobial breadth. A study involving the synthesis of pyrimidinone derivatives fused with thiophene rings identified several compounds with potent bioactivity. Specifically, compounds 5a , 7b , 9b , and 10b were found to have strong antibacterial and antifungal properties, comparable to standard drugs like streptomycin and fusidic acid. The antimicrobial screening was conducted against a panel of microorganisms including Streptomyces sp., Bacillus subtilis, Streptococcus lactis, Escherichia coli, Pseudomonas sp., Aspergillus niger, Penicillium sp., Candida albican, and Rhodotorula ingeniosa mdpi.comnih.gov.

The versatility of the pyrimidine core in antimicrobial drug design is further highlighted by the development of derivatives incorporating other bioactive moieties. For example, a series of 5-(5-amino-1,3,4-thiadiazol-2-yl)-3,4-dihydro-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives were synthesized and tested against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli ias.ac.in. Similarly, novel 4(3H)-quinazolinone derivatives, which contain a pyrimidinone ring as part of their fused heterocyclic system, have shown potent antimicrobial activity against various bacterial and fungal strains mdpi.com. The antimicrobial efficacy of pyrimidine derivatives is a subject of ongoing research, with new compounds continually being developed and tested against a wide array of pathogens gsconlinepress.comresearchgate.net.

The data from these studies indicate that the pyrimidinone scaffold is a viable starting point for the development of new antimicrobial agents with a broad spectrum of activity. The specific substitutions on the pyrimidinone ring play a crucial role in determining the potency and the spectrum of microbial inhibition.

Table 1: Antimicrobial Activity of Representative Pyrimidinone Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Derivative 5h | Staphylococcus aureus | Significant | nih.gov |

| Derivative 5j | Staphylococcus aureus | Significant | nih.gov |

| Derivative 5e | Candida albicans | Moderate | nih.gov |

| Derivative 7c | Candida albicans | Moderate | nih.gov |

| Derivative 8c | Candida albicans | Moderate | nih.gov |

| Derivative 5a | Bacteria and Fungi | Potent | mdpi.comnih.gov |

| Derivative 7b | Bacteria and Fungi | Potent | mdpi.comnih.gov |

| Derivative 9b | Bacteria and Fungi | Potent | mdpi.comnih.gov |

| Derivative 10b | Bacteria and Fungi | Potent | mdpi.comnih.gov |

Applications of 6 Acetylpyrimidin 4 3h One in Materials Science and Other Fields Excluding Clinical/human Uses

Role as Precursors for Advanced Organic Materials

The strategic placement of functional groups in 6-Acetylpyrimidin-4(3H)-one, namely the acetyl and keto moieties on the pyrimidine (B1678525) core, renders it a versatile building block for the synthesis of more complex, functional organic materials. The reactivity of these groups allows for a variety of chemical transformations, leading to the construction of larger, conjugated systems with tailored properties.

Research has demonstrated the utility of closely related acetyl-substituted pyrimidines in the synthesis of fused heterocyclic systems. For instance, 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine has been successfully employed as a precursor for the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. researchgate.netresearchgate.net The synthetic schemes often involve the reaction of the acetyl group and the adjacent amino group with various reagents to form a new fused ring.

The general synthetic strategies involving acetyl-aminopyrimidines can be summarized as follows:

Condensation Reactions: The acetyl group can undergo condensation with various amines and other nucleophiles to form imines or enamines, which can then participate in intramolecular cyclization reactions to build new heterocyclic rings.

Cyclization with Amides and Amidines: Reaction with reagents like dimethylformamide-dimethylacetal (DMF-DMA) or acetamide (B32628) acetals, followed by cyclization, can lead to the formation of pyridopyrimidinone systems. researchgate.net

Building Pyrimido[4,5-d]pyrimidine (B13093195) Core: Reaction with guanidine (B92328) or similar reagents can be used to construct the pyrimido[4,5-d]pyrimidine scaffold. researchgate.net

These fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, are of significant interest in materials science due to their planar, electron-deficient nature, which can impart desirable electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize these core structures, stemming from the initial pyrimidine precursor, allows for the fine-tuning of these properties.

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The molecular architecture of 6-Acetylpyrimidin-4(3H)-one possesses several features that make it a promising candidate for integration into supramolecular assemblies:

Hydrogen Bonding: The presence of the N-H group in the pyrimidinone ring and the carbonyl oxygen of the acetyl group allows for the formation of strong and directional hydrogen bonds. These interactions can drive the self-assembly of molecules into tapes, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions, which are crucial for the organization of planar molecules in the solid state. These interactions can influence the electronic properties of the resulting assembly.

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carbonyl and acetyl groups can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. This can lead to materials with porous structures, catalytic activity, or interesting magnetic and optical properties.

While specific studies on the supramolecular assemblies of 6-Acetylpyrimidin-4(3H)-one are not extensively reported, the principles of supramolecular chemistry suggest its potential. For example, the self-assembly of azopyridine derivatives, which also contain nitrogen-based heterocyclic rings, has been shown to form photoresponsive liquid crystals and other functional materials through hydrogen bonding and coordination interactions. mdpi.com Similarly, the functional groups on 6-Acetylpyrimidin-4(3H)-one provide a toolkit for designing and constructing novel supramolecular architectures with tailored functionalities.

Potential in Catalysis or Analytical Chemistry

The reactive sites within 6-Acetylpyrimidin-4(3H)-one suggest its potential utility in the fields of catalysis and analytical chemistry.

In Catalysis:

The nitrogen and oxygen atoms in the molecule can act as coordination sites for metal catalysts. By modifying the pyrimidine scaffold with appropriate functional groups, it could be developed into a ligand for various catalytic transformations. The electronic properties of the pyrimidine ring can influence the activity and selectivity of the metal center. While direct catalytic applications of 6-Acetylpyrimidin-4(3H)-one are not well-documented, the broader class of pyrimidine derivatives has been explored in catalysis.

In Analytical Chemistry:

The pyrimidinone scaffold can be a core structure for the development of chemical sensors and analytical probes. The acetyl group provides a reactive handle for attaching signaling units, such as fluorophores or chromophores. The interaction of the pyrimidinone core with specific analytes could lead to a detectable change in the optical or electrochemical properties of the probe.

For instance, fluorescent probes based on oximes have been developed for the detection of organophosphate pesticides like chlorpyrifos. mdpi.com The nucleophilic attack of the deprotonated oxime on the pesticide leads to a significant change in fluorescence. A similar strategy could be envisioned for derivatives of 6-Acetylpyrimidin-4(3H)-one, where the acetyl group is converted to an oxime or another reactive moiety to create a sensor for a target analyte. Furthermore, pyrimidinone-based probes have been investigated for the detection of acetamiprid (B1664982) through chemiluminometric and colorimetric methods. nih.gov

Use as Corrosion Inhibitors

One of the most promising and researched non-clinical applications of pyrimidine derivatives is in the field of corrosion inhibition, particularly for mild steel in acidic environments. chemmethod.combohrium.comresearchgate.netj-cst.orgkoreascience.kr The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process.

The mechanism of corrosion inhibition by pyrimidine derivatives involves the following key aspects:

Adsorption: The inhibitor molecules adsorb onto the metal surface through the heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic ring. This adsorption can be physical (physisorption) due to electrostatic interactions or chemical (chemisorption) involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal. j-cst.org

Protective Film Formation: The adsorbed layer of inhibitor molecules creates a barrier that isolates the metal from the corrosive medium, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

The presence of the acetyl group in 6-Acetylpyrimidin-4(3H)-one is expected to enhance its corrosion inhibition efficiency due to:

Increased Electron Density: The carbonyl group of the acetyl moiety can increase the electron density on the pyrimidine ring, facilitating stronger adsorption onto the metal surface.

Additional Adsorption Site: The oxygen atom of the acetyl group provides an additional site for coordination with the metal surface.

Corrosion Inhibition Efficiency of Pyridine (B92270) and Pyrimidine Derivatives on Mild Steel in HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one | 0.005 | >99.62 | chemmethod.com |

| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | 0.005 | 96.2 | researchgate.net |

| 4-((furan-2-ylmethylene)amino)antipyrine (FAP) | 0.0005 | 93.3 | j-cst.org |

| 4-((pyridin-2-ylmethylene)amino)antipyrine (PAP) | 0.0005 | 96.5 | j-cst.org |

| 4-piperonylideneaminoantipyrine (PPDAA) | 0.005 | 94.3 | koreascience.kr |

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the relationship between the molecular structure of pyrimidine derivatives and their inhibition performance. koreascience.kr These studies help in elucidating the adsorption mechanism and predicting the efficiency of new inhibitor designs.

Future Directions and Emerging Trends in 6 Acetylpyrimidin 4 3h One Research

Development of Novel Synthetic Methodologies

The efficient and regioselective synthesis of 6-acetylpyrimidin-4(3H)-one and its derivatives is crucial for exploring their therapeutic potential. Future research is expected to move beyond traditional condensation reactions and focus on more sophisticated and versatile synthetic routes.

One promising area is the application of transition-metal-catalyzed C-H activation . This strategy allows for the direct functionalization of the pyrimidine (B1678525) core, potentially enabling the introduction of the acetyl group at the C6 position with high precision and efficiency. Palladium and copper catalysts, for instance, have been successfully used for the C-H arylation of related heterocyclic systems and could be adapted for acylation reactions. mdpi.com A metal-free, Minisci-type reaction using tert-butyl hydroperoxide (TBHP) as an initiator has also been shown to be effective for the C6-acylation of purines, a related nitrogen-containing heterocycle, suggesting a potential avenue for the synthesis of 6-acetylpyrimidin-4(3H)-one. rsc.org

Photocatalysis represents another innovative approach for the acylation of N-heterocycles under mild conditions. nih.govmdpi.comrsc.orgresearchgate.net Visible-light-induced reactions can generate acyl radicals from various precursors, which can then be coupled with the pyrimidine ring. nih.govmdpi.comrsc.org This method offers a greener alternative to traditional methods that often require harsh reaction conditions.

Furthermore, the development of novel multicomponent reactions (MCRs) will continue to be a focus. MCRs allow for the construction of complex molecules like 6-acetylpyrimidin-4(3H)-one in a single step from simple starting materials, which is both time- and resource-efficient. dntb.gov.ua

| Synthetic Approach | Potential Advantages | Relevant Precursors/Catalysts |

| Transition-Metal Catalyzed C-H Acylation | High regioselectivity, efficiency | Palladium, Copper, Rhodium catalysts |

| Photocatalytic Acylation | Mild reaction conditions, green chemistry | Acyl hydrazides, α-keto acids, aldehydes |

| Novel Multicomponent Reactions (MCRs) | Step economy, diversity of derivatives | Amidines, β-ketoesters, aldehydes |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is poised to play an increasingly important role in accelerating the discovery and optimization of 6-acetylpyrimidin-4(3H)-one-based drug candidates. Advanced computational methods are being employed to predict a wide range of molecular properties, from fundamental electronic structure to complex biological interactions.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties and reactivity of molecules. DFT calculations can be used to study the tautomeric equilibrium of 6-acetylpyrimidin-4(3H)-one, which can exist in different forms that may exhibit distinct biological activities. mdpi.comscilit.comresearchgate.netmdpi.com Understanding the relative stabilities of these tautomers is crucial for predicting their behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational technique. By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the potency of new 6-acetylpyrimidin-4(3H)-one derivatives. nih.govnih.govnih.gov This allows for the prioritization of synthetic efforts towards the most promising candidates.

Molecular docking and molecular dynamics (MD) simulations are used to predict how 6-acetylpyrimidin-4(3H)-one and its analogs bind to their biological targets. mdpi.comnih.govresearchgate.net These methods provide detailed insights into the binding modes and interactions at the atomic level, which can guide the design of more potent and selective inhibitors.

| Computational Method | Application in 6-Acetylpyrimidin-4(3H)-one Research | Predicted Properties |

| Density Functional Theory (DFT) | Tautomerism studies, reactivity prediction | Electronic structure, relative tautomer stability |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Potency (e.g., IC50), selectivity |

| Molecular Docking and Molecular Dynamics (MD) | Elucidation of binding modes, prediction of binding affinity | Binding poses, protein-ligand interactions, binding free energy |

Exploration of Underexplored Biological Targets and Mechanisms

While pyrimidine derivatives are well-known as kinase inhibitors , a significant future trend will be the exploration of novel and underexplored biological targets for 6-acetylpyrimidin-4(3H)-one and its analogs. mdpi.comrsc.org The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. mdpi.com

Research is expanding to investigate the potential of pyrimidinone-based compounds to modulate the activity of other enzyme families, such as dihydrofolate reductase (DHFR) , which is a key target in cancer chemotherapy. acs.org Additionally, enzymes involved in metabolic pathways, such as carbonic anhydrases and cholinesterases , are being explored as potential targets for pyrimidine derivatives. chemistryviews.org

The investigation of protein-protein interactions (PPIs) as a target class for small molecules is a rapidly growing field. The pyrimidine scaffold could serve as a starting point for the design of molecules that disrupt key PPIs involved in disease pathogenesis.

Furthermore, there is a growing interest in developing multitarget inhibitors , where a single compound is designed to interact with multiple biological targets. This approach can be particularly effective in treating complex diseases like cancer. The 6-acetylpyrimidin-4(3H)-one scaffold, with its potential for diverse functionalization, is well-suited for the development of such multitarget agents.

Sustainable and Scalable Synthesis Initiatives

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research on the synthesis of 6-acetylpyrimidin-4(3H)-one will likely focus on developing more sustainable and scalable processes.

The use of ionic liquids as environmentally benign reaction media is a promising area of investigation. japsonline.comresearchgate.netnih.govjapsonline.comresearchgate.net Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact of the synthesis.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. researchgate.netnih.govresearchgate.netmdpi.combeilstein-journals.org The development of continuous flow methods for the synthesis of 6-acetylpyrimidin-4(3H)-one and its derivatives will be a key step towards their large-scale production.

The use of biocatalysis , employing enzymes to carry out specific chemical transformations, is another important aspect of green chemistry. nih.govnih.govacs.orgresearchgate.net Enzymes can offer high selectivity and operate under mild reaction conditions, making them an attractive alternative to traditional chemical catalysts.

| Sustainable Approach | Key Features and Benefits |

| Use of Ionic Liquids | Recyclable solvents, reduced volatility |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control |

| Biocatalysis | High selectivity, mild reaction conditions |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. These technologies are being used to accelerate the design and optimization of new drug candidates based on the 6-acetylpyrimidin-4(3H)-one scaffold.

Generative adversarial networks (GANs) and other deep learning models are being employed for the de novo design of novel molecules with desired properties. mdpi.comnih.govresearchgate.net These models can learn the underlying patterns in large datasets of known active compounds and then generate new molecules that are predicted to be potent and selective.

Transfer learning is a machine learning technique that allows knowledge gained from one task to be applied to a different but related task. biorxiv.orgnih.govbiorxiv.org In the context of drug discovery, a model trained on a large dataset of diverse chemical structures and their biological activities can be fine-tuned to predict the activity of 6-acetylpyrimidin-4(3H)-one derivatives, even with limited experimental data.

AI and ML are also being used to build more accurate QSAR models and to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. nih.govmdpi.com This allows for the early identification of potential liabilities and helps to reduce the attrition rate of drug candidates in later stages of development.

| AI/ML Technique | Application in Compound Design |

| Generative Adversarial Networks (GANs) | De novo design of novel 6-acetylpyrimidin-4(3H)-one derivatives |

| Transfer Learning | Bioactivity prediction with limited data |

| Advanced QSAR and ADMET Prediction | Optimization of potency and drug-like properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.